2-Chlorobenzylisocyanide

Catalog No.
S3703939
CAS No.
602261-91-6
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzylisocyanide

CAS Number

602261-91-6

Product Name

2-Chlorobenzylisocyanide

IUPAC Name

1-chloro-2-(isocyanomethyl)benzene

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2

InChI Key

YSMCZJCJXWOYGD-UHFFFAOYSA-N

SMILES

[C-]#[N+]CC1=CC=CC=C1Cl

Canonical SMILES

[C-]#[N+]CC1=CC=CC=C1Cl

Description

The exact mass of the compound 2-Chlorobenzylisocyanide is 151.0188769 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chlorobenzylisocyanide is an organic compound characterized by the presence of both a chlorobenzyl group and an isocyanide functional group. Its chemical structure can be represented as C9_9H8_8ClN, where the isocyanide group (–N≡C) is attached to a benzyl ring that also contains a chlorine atom at the para position. This compound is part of a broader class known as isocyanides, which are notable for their unique reactivity and versatility in organic synthesis.

Isocyanides are distinguished by their linear structure, with a carbon atom triple-bonded to a nitrogen atom, making them highly reactive nucleophiles. The presence of the chlorine atom in 2-chlorobenzylisocyanide influences its reactivity, particularly in nucleophilic substitution reactions.

, particularly nucleophilic substitution reactions, such as the SN_N2 mechanism. In these reactions, the isocyanide acts as a nucleophile, attacking electrophiles like alkyl halides. For instance, when reacted with benzyl bromide, 2-chlorobenzylisocyanide can form stable amides through an intermediate nitrilium ion .

The reaction pathway typically involves:

  • Nucleophilic attack of the isocyanide on the electrophilic carbon of the alkyl halide.
  • Formation of a nitrilium ion intermediate.
  • Hydrolysis of this intermediate to yield the final amide product.

These reactions are sensitive to various factors including solvent choice and sterics of the substrates involved .

The synthesis of 2-chlorobenzylisocyanide can be achieved through several methods:

  • Dehydration of Formamides: This method involves dehydrating formamides derived from amines using agents like phosphorus oxychloride or toluenesulfonyl chloride .
  • Hofmann Isocyanide Synthesis: In this method, primary amines react with chloroform in the presence of an alkali base to yield isocyanides .
  • Ugi Reaction: The Ugi reaction can also be employed, where an aldehyde reacts with an amine and an isocyanide under acidic conditions to yield various products including 2-chlorobenzylisocyanide .

2-Chlorobenzylisocyanide finds applications primarily in organic synthesis and medicinal chemistry. Its ability to participate in multicomponent reactions makes it valuable for synthesizing complex organic molecules. Additionally, due to its potential biological activities, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.

Interaction studies involving 2-chlorobenzylisocyanide focus on its reactivity with different electrophiles and its behavior in biological systems. The compound's ability to form stable intermediates during nucleophilic substitution reactions has been extensively documented, highlighting its utility in synthetic pathways aimed at generating diverse chemical libraries for drug discovery . Further research could elucidate specific interactions with biological macromolecules.

Several compounds share structural similarities with 2-chlorobenzylisocyanide, including:

  • Benzylisocyanide: Lacks the chlorine substituent but shares similar reactivity patterns.
  • p-Chlorobenzylisocyanide: Contains a chlorine atom at the para position instead of the meta position.
  • Phenylisocyanide: A simpler structure without alkyl substituents but retains the isocyanide functionality.

Comparison Table

CompoundChlorine SubstituentReactivity TypeBiological Activity
2-ChlorobenzylisocyanideYesNucleophilic SubstitutionPotentially active
BenzylisocyanideNoNucleophilic SubstitutionLimited data
p-ChlorobenzylisocyanideYes (para position)Nucleophilic SubstitutionLimited data
PhenylisocyanideNoNucleophilic SubstitutionLimited data

The unique positioning of the chlorine atom in 2-chlorobenzylisocyanide may influence its reactivity and biological interactions compared to these similar compounds, making it a subject of interest for further research in synthetic and medicinal chemistry contexts.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

151.0188769 g/mol

Monoisotopic Mass

151.0188769 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-07-27

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